4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both chlorine and iodine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro and iodo substituents. The phenylsulfonyl group is then added through sulfonylation reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine include:
- 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
These compounds share similar structural features but differ in the position of substituents and the presence of additional functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H6ClIN4O2S |
---|---|
Molecular Weight |
420.61 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-3-iodopyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClIN4O2S/c12-9-8-10(13)16-17(11(8)15-6-14-9)20(18,19)7-4-2-1-3-5-7/h1-6H |
InChI Key |
KICAWAPWTILJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)I |
Origin of Product |
United States |
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